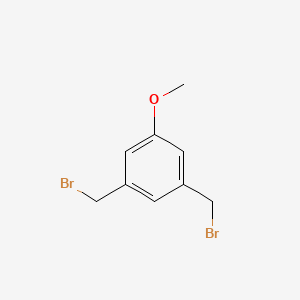![molecular formula C8H9F3N2O2 B2753324 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 925606-77-5](/img/structure/B2753324.png)
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be 1,1,1-trifluoro-2,4-pentanedione.
Substitution Reactions: The methyl group can be introduced via alkylation reactions, often using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Group: The propanoic acid moiety can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with a suitable halogenated propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of catalysts to enhance reaction rates and yields.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Strong nucleophiles like sodium hydride or organolithium reagents for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrogenated pyrazole derivatives.
Substitution Products: Compounds where the trifluoromethyl group is replaced by other functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl group.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Polymers: Incorporation into polymers to enhance their thermal and chemical stability.
作用機序
The mechanism by which 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases and proteases.
Receptors: May interact with G-protein coupled receptors or nuclear receptors.
類似化合物との比較
3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl and propanoic acid groups, making it less versatile in certain applications.
5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but without the trifluoromethyl group, affecting its electronic properties.
Uniqueness:
Trifluoromethyl Group: Provides unique electronic properties, enhancing the compound’s stability and reactivity.
Propanoic Acid Moiety: Increases the compound’s solubility and potential for forming derivatives.
This detailed overview of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid highlights its synthesis, reactions, applications, and unique features compared to similar compounds
特性
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-4-6(8(9,10)11)12-13(5)3-2-7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEOMEFTMGDULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2753242.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)

![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
![N,7-dicyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2753251.png)
![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2753252.png)
![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide](/img/structure/B2753255.png)
![N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide](/img/structure/B2753256.png)




